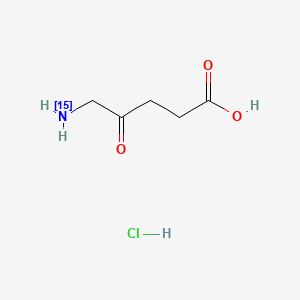![molecular formula C18H31NO2 B12413905 [(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-piperidin-1-ylpropanoate](/img/structure/B12413905.png)
[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-piperidin-1-ylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S,2R,4S)-1,7,7-Trimethyl-2-bicyclo[221]heptanyl] 3-Piperidin-1-ylpropanoat ist eine komplexe organische Verbindung mit einer einzigartigen Struktur. Es verfügt über ein bicyclisches Heptanringsystem mit drei Methylgruppen und einem Piperidinylpropanoat-Rest.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von [(1S,2R,4S)-1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl] 3-Piperidin-1-ylpropanoat umfasst in der Regel mehrere Schritte. Ein üblicher Ansatz ist die Verwendung des bicyclischen Heptan-Derivats, das funktionellen Gruppen-Transformationen unterzogen wird, um den Piperidinylpropanoat-Rest einzuführen. Die Reaktionsbedingungen beinhalten häufig die Verwendung von Katalysatoren, Lösungsmitteln und spezifischen Temperaturkontrollen, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird.
Industrielle Produktionsverfahren
In einer industriellen Umgebung kann die Produktion dieser Verbindung eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen umfassen. Dazu gehören die Verwendung von Durchflussreaktoren, automatisierten Systemen zur präzisen Steuerung von Reaktionsparametern und Reinigungsverfahren wie Chromatographie zur Isolierung des Endprodukts.
Analyse Chemischer Reaktionen
Arten von Reaktionen
[(1S,2R,4S)-1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl] 3-Piperidin-1-ylpropanoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand bestimmter Atome innerhalb des Moleküls zu ändern.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen variieren, beinhalten aber oft spezifische Lösungsmittel, Temperaturen und Katalysatoren, um die gewünschten Transformationen zu erreichen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation Ketone oder Carbonsäuren ergeben, während die Reduktion Alkohole oder Amine produzieren könnte. Substitutionsreaktionen können zu einer Vielzahl von Derivaten mit verschiedenen funktionellen Gruppen führen.
Wissenschaftliche Forschungsanwendungen
[(1S,2R,4S)-1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl] 3-Piperidin-1-ylpropanoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein in der organischen Synthese verwendet, um komplexere Moleküle zu erzeugen.
Biologie: Die Verbindung kann in Studien verwendet werden, um ihre Wechselwirkungen mit biologischen Systemen zu verstehen.
Industrie: Verwendung bei der Herstellung von Spezialchemikalien und -materialien.
Wirkmechanismus
Der Wirkmechanismus von [(1S,2R,4S)-1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl] 3-Piperidin-1-ylpropanoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen könnten Enzyme, Rezeptoren oder andere Proteine innerhalb biologischer Systeme sein. Die Wirkungen der Verbindung werden durch Pfade vermittelt, die die Bindung an diese Zielstrukturen beinhalten, was zu Veränderungen in ihrer Aktivität oder Funktion führt.
Wirkmechanismus
The mechanism of action of [(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-piperidin-1-ylpropanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (1S,2R,4S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl (2E)-3-(4-Hydroxyphenyl)acrylat
- (1S,2R,4S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl (2E,4E)-5-(1,3-Benzodioxol-5-yl)-2,4-pentadien
Einzigartigkeit
[(1S,2R,4S)-1,7,7-Trimethyl-2-bicyclo[221]heptanyl] 3-Piperidin-1-ylpropanoat ist aufgrund seiner Kombination aus einem bicyclischen Heptanringsystem mit einem Piperidinylpropanoat-Rest einzigartig. Diese Struktur verleiht spezifische chemische und biologische Eigenschaften, die sie von anderen ähnlichen Verbindungen unterscheiden.
Eigenschaften
Molekularformel |
C18H31NO2 |
|---|---|
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-piperidin-1-ylpropanoate |
InChI |
InChI=1S/C18H31NO2/c1-17(2)14-7-9-18(17,3)15(13-14)21-16(20)8-12-19-10-5-4-6-11-19/h14-15H,4-13H2,1-3H3/t14-,15+,18+/m0/s1 |
InChI-Schlüssel |
BMTQTMGZNRLSQL-HDMKZQKVSA-N |
Isomerische SMILES |
C[C@]12CC[C@H](C1(C)C)C[C@H]2OC(=O)CCN3CCCCC3 |
Kanonische SMILES |
CC1(C2CCC1(C(C2)OC(=O)CCN3CCCCC3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


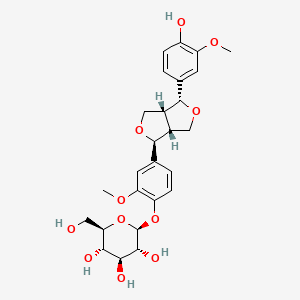
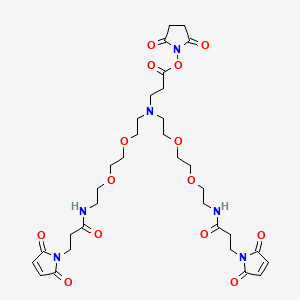
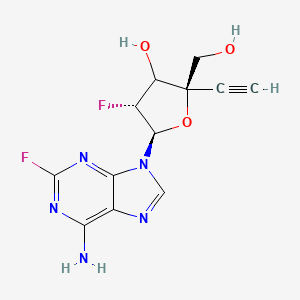
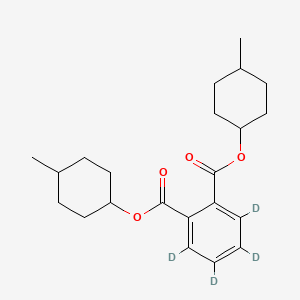
![[(1R,2R,13S,14S)-5,9,19-trihydroxy-13-methoxy-11,17-dimethyl-7,15,21-trioxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate](/img/structure/B12413842.png)
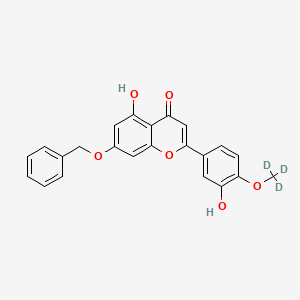
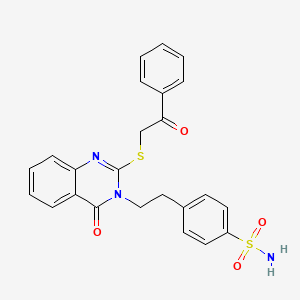
![3-((2-Morpholinoethyl)amino)-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B12413859.png)
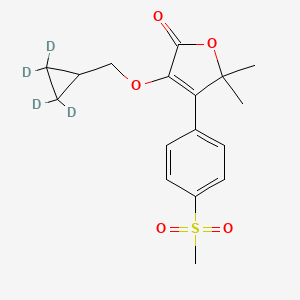
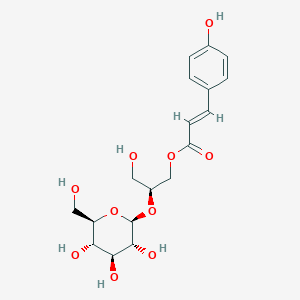

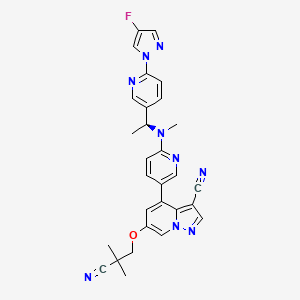
![(2R)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-cyclopropyl-1-(4-fluorophenyl)sulfonyl-1',1'-dioxospiro[2H-indole-3,4'-thiane]-5-carboxamide](/img/structure/B12413886.png)
